molecular formula C8H13NO5 B1398418 6-Oxa-2-azaspiro[3.4]octane oxalate CAS No. 1392804-58-8

6-Oxa-2-azaspiro[3.4]octane oxalate

Cat. No.: B1398418
CAS No.: 1392804-58-8
M. Wt: 203.19 g/mol
InChI Key: ZYLBDQDHPKYAOH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Motifs in Organic Chemistry

The concept and nomenclature of spiro compounds were first systematically discussed by the German chemist Adolf von Baeyer in 1900. wikipedia.orgchemeurope.com For his extensive work on organic dyes and hydroaromatic compounds, von Baeyer was awarded the Nobel Prize in Chemistry in 1905. nobelprize.orgnobelprize.org Initially, research focused on simpler all-carbon (carbocyclic) spiro systems. wikipedia.org However, as synthetic methodologies advanced, the focus expanded to include heterocyclic spirocycles, which incorporate atoms other than carbon, such as oxygen, nitrogen, or sulfur, into their ring structures. wikipedia.orgresearchgate.net This evolution has unlocked a vast chemical space, with heterocyclic spiro compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Their distinct three-dimensional architecture is considered a major advantage in biological applications, as it can lead to better interactions with the complex surfaces of target proteins. researchgate.net

Defining Characteristics and Structural Features of Oxa-Aza Spirocyclic Compounds

Oxa-aza spirocyclic compounds are a specific class of heterocyclic spirocycles that contain both oxygen (oxa) and nitrogen (aza) atoms within their ring frameworks. The defining structural feature of any spiro compound is the spiroatom, the single atom that is a member of both rings. wikipedia.org This creates a twisted, non-planar geometry.

The incorporation of heteroatoms like oxygen and nitrogen into the spirocyclic scaffold imparts significant changes to the molecule's physicochemical properties compared to their carbocyclic counterparts. A key development in this area has been the synthesis of "oxa-spirocycles," where the inclusion of an oxygen atom has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity. rsc.orgnih.gov These properties are highly desirable in medicinal chemistry, as they can enhance the "drug-likeness" of a compound. bldpharm.com The combination of conformational rigidity and a distinct three-dimensional structure allows these compounds to interact more effectively with biological targets. researchgate.net

PropertyCarbocyclic SpirocyclesOxa-Spirocycles
Composition Contain only carbon atoms in the ringsContain at least one oxygen atom in a ring
Solubility Generally lower water solubilityDramatically higher water solubility rsc.orgnih.gov
Lipophilicity Generally higherLowered lipophilicity rsc.orgnih.gov
Structural Focus Primarily 3D carbon scaffold3D scaffold with modulated polarity

Significance of the Spiro[3.4]octane Framework in Contemporary Chemical Research

The spiro[3.4]octane framework consists of a four-membered cyclobutane (B1203170) ring and a five-membered cyclopentane (B165970) ring sharing a single spiro carbon atom. ontosight.ai This specific scaffold is gaining recognition as an important building block in medicinal chemistry. Its diaza-analogue, the 2,6-diazaspiro[3.4]octane core, is considered an emerging "privileged structure." mdpi.com A privileged structure is a molecular scaffold that can provide potent and selective ligands for a range of different biological targets through the modification of its functional groups. nih.gov

The significance of the spiro[3.4]octane motif lies in its ability to present substituents in well-defined three-dimensional arrangements, which is crucial for optimizing interactions with biological targets. mdpi.com The inherent strain and rigidity of the fused ring system can also improve metabolic stability. bldpharm.comresearchgate.net Researchers have utilized this framework to develop compounds with a variety of biological activities, including potent antitubercular leads derived from the 2,6-diazaspiro[3.4]octane core. mdpi.com

Specificity of the 6-Oxa-2-azaspiro[3.4]octane Core and its Oxalate (B1200264) Salt in Academic Investigations

The 6-Oxa-2-azaspiro[3.4]octane core is a specific heterocyclic scaffold within the spiro[3.4]octane family. Its structure consists of a four-membered azetidine (B1206935) ring (containing the nitrogen atom at position 2) and a five-membered tetrahydrofuran (B95107) ring (containing the oxygen atom at position 6), which share a spiro carbon atom. nih.gov

This compound is of interest as a novel, multifunctional module for drug discovery programs. lookchem.com The introduction of both oxygen and nitrogen atoms offers multiple points for chemical modification and can influence properties like solubility and basicity. researchgate.net While extensive research on this specific isomer is still emerging, related oxa-azaspirocycles are being explored as substitutes for common drug fragments like morpholine. researchgate.net

The compound is often supplied for research purposes as an oxalate salt. Amine-containing compounds like 6-oxa-2-azaspiro[3.4]octane are frequently converted into salts, such as oxalates or hydrochlorides, to improve their stability, crystallinity, and ease of handling, as the free base may be an oil or less stable. The oxalate salt is a solid, making it easier to weigh and use in subsequent synthetic reactions. Academic and industrial investigations primarily utilize this building block in the synthesis of more complex molecules for screening in drug discovery and materials science applications. lookchem.com

PropertyValue
IUPAC Name 6-oxa-2-azaspiro[3.4]octane nih.gov
Molecular Formula C₆H₁₁NO nih.gov
Molecular Weight 113.16 g/mol nih.gov
CAS Number 410070-90-5 nih.gov
Topological Polar Surface Area 21.3 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Complexity 98.7 nih.gov

Note: Properties are for the parent compound, 6-Oxa-2-azaspiro[3.4]octane. Data sourced from PubChem.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBDQDHPKYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Elucidation of 6 Oxa 2 Azaspiro 3.4 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of a 6-oxa-2-azaspiro[3.4]octane derivative is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) and tetrahydrofuran (B95107) rings. The chemical shifts (δ) of these protons are influenced by their proximity to the nitrogen and oxygen heteroatoms, as well as the rigid spirocyclic framework.

Protons on carbons adjacent to the oxygen atom in the tetrahydrofuran ring (C1 and C5) would likely resonate at a lower field (higher ppm) compared to the other methylene protons of that ring, due to the deshielding effect of the electronegative oxygen. Similarly, protons on the carbons alpha to the nitrogen atom in the azetidine ring (C1 and C3) would also be shifted downfield. The spirocyclic nature of the molecule results in a constrained conformation, which can lead to diastereotopic protons, meaning that the two protons on a single methylene carbon are not chemically equivalent and will therefore show distinct signals and coupling patterns.

The coupling constants (J), which describe the interaction between neighboring protons, are crucial for conformational analysis. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants would provide insights into the puckering of the five-membered tetrahydrofuran ring and the conformation of the four-membered azetidine ring.

Table 1: Predicted ¹H NMR Data for a Generic 6-Oxa-2-azaspiro[3.4]octane Derivative

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1, H5 (OCH₂)3.5 - 4.0m-
H3, H4 (NCH₂)2.8 - 3.3m-
H7, H8 (CH₂)1.8 - 2.2m-
NHVariablebr s-

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The exact chemical shifts and coupling constants would be dependent on the solvent and any substituents present on the core structure.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in the 6-oxa-2-azaspiro[3.4]octane skeleton will give rise to a distinct signal. The chemical shifts of these carbons are highly indicative of their chemical environment.

Carbons bonded to the heteroatoms (C1, C5, C1, and C3) are expected to appear at a lower field in the spectrum due to the electron-withdrawing nature of oxygen and nitrogen. The spiro carbon (C2), being a quaternary carbon, would typically show a weaker signal and a distinct chemical shift. The remaining methylene carbons (C7 and C8) would resonate at a higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for a Generic 6-Oxa-2-azaspiro[3.4]octane Derivative

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C5 (OCH₂)65 - 75
C1, C3 (NCH₂)45 - 55
C2 (Spiro C)50 - 60
C7, C8 (CH₂)25 - 35

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in Compound Characterization

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In a 6-oxa-2-azaspiro[3.4]octane derivative, characteristic absorption bands would be expected for the C-O and C-N stretching vibrations within the heterocyclic rings. The N-H stretching vibration of the secondary amine would appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-oxa-2-azaspiro[3.4]octane oxalate (B1200264), the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 6-oxa-2-azaspiro[3.4]octane. The fragmentation pattern would likely involve the cleavage of the heterocyclic rings, providing further structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 3: Predicted Spectroscopic Data for a Generic 6-Oxa-2-azaspiro[3.4]octane Derivative

TechniquePredicted Key Features
IR (cm⁻¹)~3350 (N-H stretch), ~2950 (C-H stretch), ~1100 (C-O stretch), ~1150 (C-N stretch)
MS (m/z)Molecular ion peak corresponding to the free base; fragmentation patterns showing loss of small molecules from the rings.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. A successful crystallographic analysis of a 6-oxa-2-azaspiro[3.4]octane derivative would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.

Crystallographic data offers a static picture of the molecule's conformation in the solid state. This information is invaluable for understanding the preferred geometry of the spirocyclic system. The planarity or puckering of the azetidine and tetrahydrofuran rings can be precisely determined from the torsion angles obtained from the crystal structure. This solid-state conformational information can then be compared with the solution-state conformation determined by NMR spectroscopy to assess the influence of the crystalline environment on the molecular structure.

Computational Chemistry and Theoretical Investigations of 6 Oxa 2 Azaspiro 3.4 Octane Oxalate

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 6-Oxa-2-azaspiro[3.4]octane oxalate (B1200264), DFT calculations would be instrumental in understanding its formation, stability, and potential reaction pathways.

Reaction Mechanism Elucidation: The synthesis of the 6-oxa-2-azaspiro[3.4]octane core can be studied using DFT to map out the potential energy surface of the reaction. For instance, in the synthesis of similar aza-spirocycles, DFT has been used to analyze the transition states of ring-forming reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be identified. These calculations can reveal crucial details about bond formation and breaking, as well as the influence of catalysts or reaction conditions.

A hypothetical DFT study on the formation of 6-Oxa-2-azaspiro[3.4]octane oxalate might involve the following steps and yield data similar to that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Formation of this compound

Parameter Reactant: 6-Oxa-2-azaspiro[3.4]octane + Oxalic Acid Product: this compound ΔE (kcal/mol)
Electronic EnergyE_reactantsE_productE_product - E_reactants
EnthalpyH_reactantsH_productH_product - H_reactants
Gibbs Free EnergyG_reactantsG_productG_product - G_reactants

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Conformational Landscape Analysis and Potential Energy Surfaces of Spirocyclic Oxa-Aza Systems

The rigid, three-dimensional structure of spirocycles like 6-Oxa-2-azaspiro[3.4]octane results in a complex conformational landscape. Understanding the accessible conformations and their relative energies is crucial for predicting the molecule's behavior.

Conformational Landscape Analysis: Computational methods can be used to perform a systematic search for all possible low-energy conformations of the 6-oxa-2-azaspiro[3.4]octane cation. This involves rotating the bonds and analyzing the resulting geometries to identify stable conformers. The analysis of α-methylene-γ-butyro steroidal spirolactones, for example, has utilized 2D NMR techniques in conjunction with computational modeling to determine the preferred conformations of the spiro rings. rsc.org For 6-Oxa-2-azaspiro[3.4]octane, this would involve assessing the puckering of the tetrahydrofuran (B95107) and azetidine (B1206935) rings and their relative orientations.

Potential Energy Surfaces: A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a PES could be generated to visualize the energy barriers between different conformations. This would reveal the flexibility of the spirocyclic system and the likelihood of conformational changes at different temperatures.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Charge Distribution via Mulliken Population Analysis)

The electronic structure of a molecule governs its reactivity and physical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of the HOMO and LUMO of this compound would indicate its electrophilic and nucleophilic sites. For example, the nitrogen and oxygen atoms are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack. The HOMO-LUMO energy gap is also a measure of the molecule's chemical stability. nih.gov

Charge Distribution via Mulliken Population Analysis: Mulliken population analysis is a method for assigning partial charges to atoms in a molecule. This analysis for this compound would reveal the charge distribution across the molecule, highlighting the polar nature of the C-O and C-N bonds and the ionic interaction with the oxalate anion. This information is valuable for understanding intermolecular interactions.

Table 2: Illustrative Electronic Properties of 6-Oxa-2-azaspiro[3.4]octane Cation

Property Calculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Mulliken Charge on Nitrogen-0.45 e
Mulliken Charge on Oxygen-0.38 e

Note: These values are hypothetical and would be obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de

For this compound, NBO analysis would be used to:

Identify and characterize the key bonds: This includes the sigma bonds of the spirocyclic framework and the ionic interaction between the cation and the oxalate anion.

Quantify hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the lone pairs on the oxygen and nitrogen atoms and adjacent anti-bonding orbitals can be quantified. wisc.edu

Analyze steric and electrostatic interactions: NBO analysis can help to understand the steric clashes and electrostatic repulsions that influence the molecule's preferred conformation.

Molecular Dynamics Simulations for Solution-Phase Conformations

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is crucial for many applications. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

An MD simulation of this compound in a solvent like water would:

Reveal the accessible conformations of the spirocycle in solution.

Characterize the solvation shell around the molecule, showing how solvent molecules interact with the cation and the oxalate anion.

Provide information on the dynamics of the ionic pair, such as whether it remains as a tight ion pair or becomes solvent-separated.

Studies on other spirocyclic systems have used MD simulations to understand their binding to biological targets and their dynamic behavior in solution. nih.govrsc.org

In Silico Approaches for Molecular Interactions (e.g., Docking Simulations with Model Systems for Ligand-Target Understanding)

In silico docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). youtube.com If 6-Oxa-2-azaspiro[3.4]octane were being investigated as a potential drug candidate, docking simulations would be essential.

Docking Simulations: These simulations would place the 6-Oxa-2-azaspiro[3.4]octane cation into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. This can help to:

Identify potential biological targets for the compound.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Guide the design of more potent and selective analogs.

For example, docking studies on other nitrogen-containing heterocycles have been used to predict their binding to enzymes and receptors, providing a rationale for their observed biological activity. nih.govnih.gov The unique three-dimensional shape of the spirocyclic core of 6-Oxa-2-azaspiro[3.4]octane could lead to specific and high-affinity interactions with a biological target.

Chemical Reactivity and Derivatization of the 6 Oxa 2 Azaspiro 3.4 Octane Scaffold

Functionalization at Nitrogen and Oxygen Sites within the Spirocycle

The nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the oxetane (B1205548) ring are key sites for functionalization. The secondary amine of the 6-oxa-2-azaspiro[3.4]octane scaffold is a versatile handle for introducing a wide range of substituents.

The nucleophilic nature of the nitrogen atom allows for various modifications. For instance, it can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out using acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base.

Furthermore, the nitrogen can undergo reductive amination with aldehydes or ketones to yield N-alkylated products. This transformation is a powerful tool for building molecular complexity and exploring the structure-activity relationships of derivatives. The choice of the aldehyde or ketone determines the nature of the substituent introduced at the nitrogen position.

While the oxygen atom of the oxetane ring is generally less reactive than the nitrogen, it can participate in reactions under specific conditions, particularly those involving ring-opening, which will be discussed in a subsequent section.

Reaction TypeReagentsFunctional Group Introduced
AcylationAcyl chloride, BaseAmide
SulfonylationSulfonyl chloride, BaseSulfonamide
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl group

Ring Transformations and Ring-Opening Reactions of Constituent Heterocycles (e.g., Oxetane Ring Opening, Azetidine Ring Opening)

The strained four-membered rings of the 6-oxa-2-azaspiro[3.4]octane system, the oxetane and azetidine, are susceptible to ring-opening reactions under various conditions. These reactions can be strategically employed to generate novel molecular architectures.

The oxetane ring can be opened by a variety of nucleophiles, often under acidic or Lewis acidic conditions. This process can lead to the formation of 3-substituted azetidin-3-yl)methanol derivatives. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions. For example, treatment with hydrogen halides can lead to the formation of halomethyl-substituted azetidines.

The azetidine ring, while generally more stable than the oxetane, can also undergo ring-opening. This typically requires more forcing conditions or specific activation. For instance, treatment with strong reducing agents in the presence of an acylating agent can lead to the cleavage of one of the C-N bonds, resulting in a linear amino alcohol derivative.

Ring transformations, where one heterocyclic system is converted into another, are also possible. These reactions often proceed through a ring-opening-ring-closing cascade mechanism.

RingReaction TypeConditionsResulting Structure
OxetaneNucleophilic Ring OpeningAcidic/Lewis Acidic3-substituted azetidin-3-yl)methanol
AzetidineReductive Ring OpeningStrong reducing agent, Acylating agentLinear amino alcohol derivative

Substitution Reactions on the Spirocyclic System (e.g., Alkylation, N-Arylation, SNAr Reactions)

The nitrogen atom of the azetidine ring is the primary site for substitution reactions on the 6-oxa-2-azaspiro[3.4]octane scaffold. These reactions are fundamental for the diversification of this core structure.

N-Alkylation: As mentioned earlier, the nitrogen can be alkylated through various methods, including reductive amination and direct alkylation with alkyl halides. The choice of the alkylating agent allows for the introduction of a wide array of alkyl groups, from simple methyl and ethyl groups to more complex and sterically hindered moieties.

N-Arylation: The introduction of an aryl group at the nitrogen position is another important transformation. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst, a suitable ligand, and a base to couple the azetidine nitrogen with an aryl halide or triflate.

SNAr Reactions: The nitrogen atom can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the azetidine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group such as a halogen. This method is particularly useful for attaching the spirocyclic scaffold to heteroaromatic systems.

Substitution TypeKey Reagents/CatalystsSubstrate
N-AlkylationAlkyl halide, Base6-Oxa-2-azaspiro[3.4]octane
N-ArylationPalladium/Copper catalyst, Ligand, Base6-Oxa-2-azaspiro[3.4]octane, Aryl halide/triflate
SNArElectron-deficient (hetero)aryl halide6-Oxa-2-azaspiro[3.4]octane

Chemical Modifications via Addition Reactions (e.g., Michael Additions)

The nucleophilic nitrogen of the 6-oxa-2-azaspiro[3.4]octane scaffold can participate in addition reactions, most notably Michael additions. This type of conjugate addition is a valuable method for forming carbon-nitrogen bonds.

In a typical Michael addition, the secondary amine of the spirocycle adds to an α,β-unsaturated carbonyl compound, such as an acrylate, acrylamide, or vinyl ketone. The reaction is often catalyzed by a base and proceeds to give the corresponding β-amino carbonyl derivative. This reaction allows for the extension of the scaffold with a variety of functionalized chains.

The scope of the Michael addition can be quite broad, accommodating a range of Michael acceptors. This versatility makes it a powerful tool for the synthesis of libraries of compounds for biological screening.

Impact of Salt Formation (e.g., Oxalate (B1200264), Sulfonate) on Synthetic Manipulations and Chemical Stability

The 6-oxa-2-azaspiro[3.4]octane is often supplied and used as a salt, with the oxalate salt being a common form. The formation of a salt can have a significant impact on the compound's physical and chemical properties.

Synthetic Manipulations: The use of the oxalate salt can be advantageous in synthetic procedures. The salt is typically a crystalline solid, which can be easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid. The salt form can also aid in purification through crystallization. However, for many reactions involving the nucleophilic nitrogen, the free base must be generated in situ or prior to the reaction. This is typically achieved by treating the salt with a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate).

Chemical Stability: Salt formation can enhance the chemical stability of the 6-oxa-2-azaspiro[3.4]octane scaffold. The protonation of the basic nitrogen atom can protect it from undesired side reactions, such as oxidation or reaction with atmospheric carbon dioxide. The oxalate salt, in particular, is often a stable, non-hygroscopic solid with a well-defined stoichiometry, which is beneficial for long-term storage and for ensuring accurate molar quantities in reactions.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 6-Oxa-2-azaspiro[3.4]octane oxalate, and how can purity be ensured?

  • Methodological Answer : Synthesis involves reacting spirocyclic precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with amine derivatives under controlled conditions. Key factors include:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product minimization.
  • Purification : Use recrystallization with ethanol/water mixtures to isolate oxalate salts. Purity (>97%) is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
    • Data Table :
ParameterOptimal RangeCharacterization Method
SolventDMFNMR (δ 2.7–3.1 ppm)
Temperature60–80°CIR (C=O stretch ~1700 cm⁻¹)
Purity≥97%HPLC (retention time 8.2 min)

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray Crystallography : Confirms spirocyclic geometry and oxalate counterion coordination.
  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for oxa-aza ring protons) and ¹³C NMR (δ 170–175 ppm for oxalate carbonyls).
  • Mass Spectrometry : ESI-MS (m/z 285.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for ring closure.
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and competing pathways.
  • Machine Learning : Train models on existing spirocyclic reaction datasets to recommend solvent/catalyst combinations. This reduces trial-and-error experimentation .

Q. What experimental design strategies resolve conflicting spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., solvent polarity, pH) to isolate contamination sources (e.g., residual oxalic acid).
  • Cross-Validation : Compare NMR with alternative techniques (e.g., IR, XRD) to confirm if peaks arise from structural isomers or impurities.
  • Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility in the spirocyclic system .

Q. How do oxalate counterions influence the stability and reactivity of this compound in aqueous media?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation (λmax 260 nm) across pH 2–10.
  • Kinetic Analysis : Fit data to first-order decay models to calculate half-life (t½).
  • Computational Solubility Prediction : COSMO-RS simulations correlate oxalate’s solubility with ionic strength and hydration energy .

Q. What advanced techniques characterize the spirocyclic compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like GABA transporters.
  • Molecular Dynamics (MD) Simulations : Model ligand-protein docking to identify key binding residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during complex formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare protocols for differences in stoichiometry, catalyst loading, or workup procedures.
  • Reproducibility Testing : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Statistical Evaluation : Apply ANOVA to determine if yield variations are statistically significant .

Methodological Resources

  • Synthesis & Purification : (purity standards), (reaction mechanisms).
  • Computational Optimization : (reaction design), (AI integration).
  • Data Validation : (theoretical frameworks), (factorial design).

Retrosynthesis Analysis

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Reactant of Route 1
6-Oxa-2-azaspiro[3.4]octane oxalate
Reactant of Route 2
6-Oxa-2-azaspiro[3.4]octane oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.